1-Butoxy-3-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and a butoxy group. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-tert-butylbenzene can be synthesized through various methods. One common method involves the reaction of 4-tert-butylphenol with 1-bromobutane under heterogeneous solid-liquid conditions using potassium hydroxide as a base at 60°C. The reaction is facilitated by a multi-site phase transfer catalyst, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of phase transfer catalysis is advantageous due to its simplicity, high conversion rates, and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-3-tert-butylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids.
Substitution: Substituted benzene derivatives, such as brominated benzene compounds.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-3-tert-butylbenzene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-butoxy-3-tert-butylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives. This reaction mechanism involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1-Butoxy-4-tert-butylbenzene: A similar compound with the butoxy group in the para position relative to the tert-butyl group.
Uniqueness: 1-Butoxy-3-tert-butylbenzene is unique due to the specific positioning of the butoxy and tert-butyl groups on the benzene ring. This unique structure influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
918827-98-2 |
---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-butoxy-3-tert-butylbenzene |
InChI |
InChI=1S/C14H22O/c1-5-6-10-15-13-9-7-8-12(11-13)14(2,3)4/h7-9,11H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
CYCUEDCSJPHBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.